Product packaging for Leucinostatin(Cat. No.:CAS No. 39405-64-6)

Leucinostatin

Cat. No.: B1674795
CAS No.: 39405-64-6
M. Wt: 1147.5 g/mol
InChI Key: GWAKUJDAJHEQBU-CXMBYJBLSA-N
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Description

Historical Context of Discovery and Early Characterization

The initial report on a compound named leucinostatin dates back to 1973, with its isolation from Penicillium lilacinum. bioaustralis.com This marked the beginning of research into this class of natural products. Early characterization efforts identified this compound A as a major component of an atypical nonapeptide complex produced by Paecilomyces lilacinus. bioaustralis.com Further structural studies revealed that what was initially considered a single entity, "this compound," was in fact a complex of closely related components. nih.gov The structures of these mycotoxins were subsequently determined. nih.gov

Early research indicated that leucinostatins possessed broad bioactivity, including effects against Gram-positive bacteria, fungi, plants, and tumor cell lines. bioaustralis.com Characterization also showed that this compound A could inhibit respiration by uncoupling oxidative phosphorylation. bioaustralis.com The solubility of this compound A was found to be limited in water but soluble in organic solvents such as ethanol, methanol, DMF, or DMSO. bioaustralis.comglpbio.comontosight.ai

Diversity and Classification within the this compound Family

The this compound family is characterized by its structural diversity. These compounds are classified as peptaibiotics, a group of non-ribosomal peptides containing a high proportion of unusual amino acids, particularly Cα-dialkylated α-amino acids like α-aminoisobutyric acid (AIB). researchgate.net At least 24 different this compound homologs have been isolated and characterized. researchgate.netnih.govresearchgate.net

The core structure of leucinostatins consists of a backbone chain assembled by a non-ribosomal peptide synthetase (NRPS) with nine amino acids and an atypical amino moiety at the C-terminus, linked by peptide linkages. researchgate.netresearchgate.net this compound A, for instance, is described as a nonapeptide containing unusual amino acid residues such as 4-methyl-L-proline (MePro), 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA), hydroxyleucine (HyLeu), α-aminoisobutyric acid (AIB), and β-Ala. nih.gov It also features a 4-methylhex-2-enoic acid at the N-terminus and an N1,N1-dimethylpropane-1,2-diamine (DPD) at the C-terminus. nih.gov The C-terminuses of various leucinostatins can be methylated to varying degrees. researchgate.netresearchgate.net

Leucinostatins have been isolated from several fungal species, including Paecilomyces lilacinus (now often referred to as Purpureocillium lilacinum), bioaustralis.comnih.govglpbio.comnih.govmedchemexpress.comresearchgate.net Paecilomyces marquandii (now Metarhizium marquandii), nih.govresearchgate.net and Acremonium sp. nih.govresearchgate.netnih.govcore.ac.uk The producing organism contributes to the specific profile of this compound analogs produced. For example, Purpureocillium lilacinum has been identified as a producer of leucinostatins A and B, among others. nih.govnih.govresearchgate.net A new peptaibiotic, this compound Y, was isolated from the culture broth of the entomoparasitic fungus Purpureocillium lilacinum. acs.org

The structural variations among this compound family members often involve differences in the amino acid sequence, modifications of side chains, and variations in the C-terminal moiety, contributing to the observed diversity within this compound family.

This compound Family Members MentionedProducing Organism(s)Chemical Nature
This compound APaecilomyces lilacinus (Purpureocillium lilacinum), Acremonium sp.Nonapeptide
This compound BPaecilomyces lilacinus (Purpureocillium lilacinum)Peptide
This compound DPaecilomyces marquandii (Metarhizium marquandii)Peptide
This compound YPurpureocillium lilacinumPeptaibiotic
This compound FPaecilomyces lilacinus (Purpureocillium lilacinum)Peptide
This compound KPaecilomyces lilacinus (Purpureocillium lilacinum)Peptide
This compound SPaecilomyces lilacinus (Purpureocillium lilacinum)Peptide
This compound B2Paecilomyces lilacinus (Purpureocillium lilacinum)Peptide
This compound CPaecilomyces marquandii (Metarhizium marquandii)Peptide
This compound TPaecilomyces marquandii (Metarhizium marquandii)Peptide
This compound HPaecilomyces marquandii (Metarhizium marquandii)Peptide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H102N10O13 B1674795 Leucinostatin CAS No. 39405-64-6

Properties

CAS No.

39405-64-6

Molecular Formula

C58H102N10O13

Molecular Weight

1147.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[(4-amino-4-oxobutyl)amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H102N10O13/c1-18-35(9)22-23-45(72)68-31-37(11)29-43(68)51(77)62-42(28-36(10)27-39(70)30-38(69)19-2)49(75)64-46(47(73)34(7)8)52(78)66-57(14,15)54(80)63-40(25-32(3)4)48(74)61-41(26-33(5)6)50(76)65-58(16,17)55(81)67-56(12,13)53(79)60-24-20-21-44(59)71/h22-23,32-37,39-43,46-47,70,73H,18-21,24-31H2,1-17H3,(H2,59,71)(H,60,79)(H,61,74)(H,62,77)(H,63,80)(H,64,75)(H,65,76)(H,66,78)(H,67,81)/b23-22+/t35-,36?,37?,39?,40-,41-,42-,43-,46-,47?/m0/s1

InChI Key

GWAKUJDAJHEQBU-CXMBYJBLSA-N

SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCCC(=O)N)C

Isomeric SMILES

CC[C@H](C)/C=C/C(=O)N1CC(C[C@H]1C(=O)N[C@@H](CC(C)CC(CC(=O)CC)O)C(=O)N[C@@H](C(C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCCC(=O)N)C

Canonical SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCCC(=O)N)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 20668
leucinostatin
leucinostatin A
leucinostatin A, hydrochloride
leucinostatin A, monoacetate salt
paecilotoxin A

Origin of Product

United States

Isolation and Origin of Leucinostatins

Fungal Producers and Natural Sources

Several fungal genera and species have been identified as producers of leucinostatins. These include species within the genera Purpureocillium, Paecilomyces, Acremonium, and Ophiocordyceps.

Purpureocillium lilacinum (formerly Paecilomyces lilacinus)

Purpureocillium lilacinum is a well-documented producer of leucinostatins. This fungus, originally classified under the genus Paecilomyces, was reclassified to Purpureocillium based on phylogenetic analysis plos.orgmdpi.com. P. lilacinum is commonly isolated from diverse habitats, including soil, plant roots, nematodes, and insects mdpi.com. It is recognized as a significant biocontrol agent, particularly against plant-parasitic nematodes, and the production of leucinostatins is considered to play a vital role in its nematicidal activity cabidigitallibrary.orgtandfonline.com. Strains of P. lilacinum have been shown to produce various leucinostatin analogs, including leucinostatins A, B, C, and D mdpi.comnih.govpreprints.org. Research has also identified a gene cluster responsible for this compound biosynthesis in P. lilacinum, involving a non-ribosomal peptide synthetase (NRPS) and other enzymes plos.orgnih.govnih.gov.

Paecilomyces marquandii

Paecilomyces marquandii is another fungal species known to produce leucinostatins. Studies have reported the isolation of several this compound variants from P. marquandii, including leucinostatins D, H, and K mdpi.comnih.govnih.gov. This highlights the contribution of different Paecilomyces species to the diversity of this compound structures found in nature.

Acremonium species

Acremonium species have also been identified as producers of leucinostatins. For instance, an Acremonium sp. isolated as an endophyte from the European yew (Taxus baccata) has been shown to produce this compound A researchgate.netcore.ac.uknih.gov. The production of leucinostatins by Acremonium-like species further expands the range of fungal sources for these compounds mdpi.com.

Ophiocordyceps species

Recent research has indicated that Ophiocordyceps species also produce leucinostatins. This compound analogs, including known and previously undescribed structures, have been isolated from Ophiocordyceps spp. nih.govnih.govacs.org. This finding suggests that the ability to produce leucinostatins is present in multiple genera within the fungal family Ophiocordycipitaceae, to which Purpureocillium also belongs plos.org.

Analytical Methods for Isolation and Identification in Fungal Extracts

The isolation and identification of leucinostatins from fungal extracts involve a combination of chromatographic and spectroscopic techniques. Due to the lipopeptide nature of leucinostatins, extraction typically involves organic solvents.

Chromatographic methods are crucial for separating leucinostatins from other metabolites in fungal extracts. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed for the purification of individual this compound analogs nih.govmdpi.com. Different stationary phases and mobile phases are utilized depending on the specific this compound being targeted.

Spectroscopic methods are essential for the identification and structural elucidation of isolated leucinostatins. Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and tandem MS (MS/MS), is widely used to determine the molecular formula and fragmentation patterns of leucinostatins, providing insights into their peptide sequence and modifications nih.govmdpi.com. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, is indispensable for determining the detailed chemical structure and stereochemistry of this compound molecules nih.govmdpi.com.

Advanced techniques such as chiral HPLC and advanced Marfey's analysis of acid hydrolysates are employed to determine the absolute configuration of the amino acid residues present in leucinostatins nih.govmdpi.com. These analytical approaches collectively enable the isolation, identification, and comprehensive structural characterization of the diverse this compound compounds produced by various fungi.

Biosynthesis and Genetic Determinants

Leucinostatin Biosynthetic Gene Cluster (lcs cluster)

The genes responsible for this compound biosynthesis are organized into a specific region of the fungal genome known as the lcs cluster. nih.govresearchgate.netplos.orgresearchgate.net This cluster has been identified and characterized in Purpureocillium lilacinum. nih.govplos.org Studies involving gene expression analysis under this compound-inducing conditions have helped to delineate the boundaries of this cluster, identifying approximately 20 genes involved in the process. nih.govresearchgate.netnih.gov Genomic analysis has shown high synteny of the lcs cluster between different isolates of P. lilacinum. nih.govplos.org

Non-Ribosomal Peptide Synthetase (NRPS) Machinery

Non-ribosomal peptide synthetases (NRPSs) are key enzymes in the biosynthesis of leucinostatins, responsible for assembling the peptide portion of the molecule. nih.govresearchgate.net Unlike ribosomal peptide synthesis, NRPSs function as large, multi-modular enzymes that activate and link specific amino acids in a template-independent manner. mdpi.comrsc.org

Role of LcsA as the Core Biosynthetic Gene

LcsA has been identified as the core biosynthetic gene within the lcs cluster, encoding a large multi-modular NRPS enzyme. nih.govresearchgate.netnih.gov This enzyme is central to the assembly of the peptide backbone of leucinostatins, which typically comprises nine amino acid residues. nih.govresearchgate.netresearchgate.netnih.govnih.gov Phylogenetic analysis has indicated that lcsA is specific to P. lilacinum and Tolypocladium ophioglossoides. nih.govnih.gov

Modular Architecture of NRPS Enzymes

NRPS enzymes, including LcsA, exhibit a modular architecture. Each module within the NRPS is generally responsible for the incorporation of a single amino acid into the growing peptide chain. mdpi.comrsc.org A typical NRPS module contains core domains, including an adenylation (A) domain for substrate recognition and activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for carrying the activated amino acid, and a condensation (C) domain for peptide bond formation. mdpi.comrsc.org LcsA is comprised of ten C-A-PCP modules, which is consistent with the number of amino acids incorporated into leucinostatins. nih.gov Some NRPS modules may also contain additional domains responsible for modifications such as epimerization, methylation, or cyclization. mdpi.com

Polyketide Synthase (PKS) Involvement in Precursor Assembly

In addition to the NRPS machinery, polyketide synthases (PKSs) are also involved in this compound biosynthesis, specifically in the assembly of the polyketide precursor. nih.gov Leucinostatins are lipopeptides, featuring a fatty acyl moiety, such as 4-methylhex-2-enoic acid, at the N-terminus. nih.govresearchgate.netnih.gov Genes encoding PKSs, such as lcsB and lcsC, are located within the lcs cluster and are implicated in the synthesis of this polyketide component. nih.govplos.orgresearchgate.netuniprot.orguniprot.org While two reducing PKS genes (lcsB and lcsC) have been identified in the cluster, both containing the domains typically found in reducing PKSs (KS, AT, DH, cMT, ER, KR, and ACP), determining which specific PKS is responsible for the assembly of 4-methylhex-2-enoic acid has been challenging. plos.orgresearchgate.netuniprot.org However, gene deletion studies have indicated that lcsC is essential for this compound synthesis. mdpi.comresearchgate.netencyclopedia.pub The polyketide residue is likely transferred to the NRPS LcsA, potentially mediated by enzymes like acyl-CoA ligase LcsD and thioesterase LcsE. uniprot.orguniprot.org

Elucidation of Putative Biosynthetic Pathways

The elucidation of the this compound biosynthetic pathway has been advanced through genomic analysis and experimental techniques, including the study of gene deletion mutants. nih.govresearchgate.netnih.govresearchgate.net A putative biosynthetic pathway has been proposed based on the identified genes and their predicted functions. nih.govresearchgate.netplos.org

Analysis of Gene Deletion Mutants

Analysis of gene deletion mutants has been crucial in understanding the role of specific genes within the lcs cluster. Deletion of key genes, such as lcsA (the core NRPS gene) and lcsC (a PKS gene), has been shown to abolish the production of leucinostatins. nih.govmdpi.comresearchgate.netencyclopedia.pubplos.org For example, studies in P. lilacinum have demonstrated that disruption of lcsA, lcsC, lcsD, and lcsE resulted in the absence of leucinostatins A and B in crude extracts of mutant strains. mdpi.comencyclopedia.pubplos.org This provides strong evidence for the involvement of these genes and the enzymes they encode in the biosynthetic pathway. mdpi.comencyclopedia.pubplos.org Furthermore, deletion or overexpression of regulatory genes, such as the putative bZIP transcription factor lcsL, has been shown to significantly impact the expression of genes in the lcs cluster and, consequently, the yield of leucinostatins. researchgate.netnih.govtandfonline.com Overexpression of the transcription factor lcsF has also been shown to increase the production of leucinostatins A and B. nih.govresearchgate.netnih.gov

Identification of Key Biosynthetic Enzymes

The biosynthesis of leucinostatins in P. lilacinum is governed by a dedicated gene cluster, referred to as the lcs cluster. researchgate.netnih.govnih.govsecondarymetabolites.org This cluster contains approximately 20 genes involved in the synthesis, modification, and regulation of these lipopeptides. researchgate.netnih.gov

A core enzyme identified within the lcs cluster is the non-ribosomal peptide synthetase (NRPS) LcsA. nih.govresearchgate.netplos.org LcsA is a large multi-domain enzyme responsible for assembling the peptide backbone of leucinostatins. It is comprised of ten condensation (C), adenylation (A), and peptidyl carrier protein (PCP) modules, characteristic of NRPS enzymes that synthesize lipopeptides. nih.govresearchgate.net Phylogenetic analysis has indicated that LcsA is specific to P. lilacinum and Tolypocladium ophioglossoides. nih.govresearchgate.netplos.org

Besides the core NRPS, the lcs cluster contains genes encoding other enzymes crucial for this compound biosynthesis. These include enzymes potentially involved in epoxidation (PhyH), O-methylation (Methyltransf_2, encoded by lcsG), and hydroxylation (Cytochrome P450, encoded by lcsI). researchgate.net An ABC transporter gene (lcsH) is also present within the cluster, likely involved in the export of leucinostatins from the cell. researchgate.net

Genetic manipulation studies, including gene deletions and expression analyses, have been instrumental in delineating the boundaries of the lcs cluster and confirming the involvement of these genes in the biosynthetic pathway. nih.govresearchgate.netplos.org For instance, disruption of lcsA has been used to propose a putative biosynthetic pathway for this compound A. nih.govresearchgate.netplos.org

Regulation of this compound Production

The production of secondary metabolites like leucinostatins is a tightly regulated process in fungi, influenced by both genetic and environmental factors. researchgate.net

Transcriptional Control Mechanisms

Transcriptional regulation plays a significant role in controlling the expression of genes within the this compound biosynthetic cluster. Key regulatory genes have been identified that modulate this compound production.

One such regulator is lcsF, a gene within the lcs cluster encoding a putative transcription factor with a bZIP domain structure. nih.govplos.org Overexpression of lcsF has been shown to upregulate the expression of genes in the entire lcs cluster, leading to a 1.5-fold increase in the production of leucinostatins A and B compared to the wild-type strain. nih.govplos.org This indicates that LcsF acts as a pathway-specific positive regulator of this compound biosynthesis. nih.gov

Another transcription factor implicated in this compound regulation is RolP, a putative Zn(II)2Cys6 transcription factor. figshare.comtandfonline.com Studies using gene knockout and overexpression techniques have demonstrated that RolP is crucial for this compound production. figshare.comtandfonline.com Deletion of rolP in P. lilacinus resulted in the absence of this compound A, while overexpression led to a significant increase in this compound A levels. figshare.comtandfonline.com This suggests that RolP is a positive regulator required for the induction and production of leucinostatins. figshare.comtandfonline.com The expression of rolP has been observed to be high during the process of nematode infection, peaking at 48 hours, further linking this compound production to the fungus's interaction with its host. figshare.comtandfonline.com

Other studies have also highlighted the involvement of global regulatory pathways in controlling this compound production. For example, in Purpureocillium lavendulum, which also produces leucinostatins, the conidiation-regulating genes PlbrlA and PlabaA have been found to be required for the expression of the this compound gene cluster. asm.orgresearchgate.net Disruption of these genes inhibited this compound production. asm.org

Influence of Culture Conditions on Gene Expression

Culture conditions significantly impact the production of secondary metabolites in fungi, including leucinostatins. mdpi.comresearchgate.netcabidigitallibrary.org The "OSMAC" (one strain-many compounds) hypothesis suggests that changes in the culture medium can alter an organism's metabolic profile. plos.org

Studies have shown that the composition of the culture medium can influence this compound production. For instance, P. lilacinum has been reported to produce leucinostatins A and B when cultured in certain media, such as potato dextrose broth (PDB), but not in modified PDB. plos.org This observation provided clues for identifying the boundaries of the lcs cluster by comparing gene expression in producing versus non-producing media. plos.org

Furthermore, specific media components can enhance this compound yield. Research has demonstrated that using Karanja deoiled cake medium resulted in enhanced production of leucinostatins compared to commercially available Czapek's Dox medium. cabidigitallibrary.org This highlights the importance of nutrient availability and substrate nature in optimizing this compound production. cabidigitallibrary.org

Environmental factors such as pH have also been suggested to influence regulatory genes involved in this compound production. Acidic media, along with fungal nutrition, might stimulate the activity of the rolP gene, which regulates this compound synthesis. figshare.comtandfonline.com

Gene expression analysis under different culture conditions has provided insights into the regulation of the lcs cluster. For example, the expression level of the core biosynthetic gene lcsA was found to be significantly upregulated (95-fold) when P. lilacinum was grown in this compound-inducing medium compared to non-inducing medium. nih.govresearchgate.net This demonstrates the responsiveness of the biosynthetic machinery to environmental signals.

The following table summarizes some key genes and their roles in this compound biosynthesis and regulation:

Gene IDNameDeduced FunctionRole in this compound Biosynthesis/Regulation
VFPBJ_02527LcsANon-ribosomal peptide synthetase (NRPS)Core enzyme for peptide backbone synthesis. nih.govresearchgate.netplos.org
VFPBJ_02538lcsFbZIP transcription factorPositive transcriptional regulator of the lcs cluster. nih.govplos.org
Not specifiedrolPZn(II)2Cys6 transcription factorPositive transcriptional regulator required for induction and production. figshare.comtandfonline.com
VFPBJ_02521lcsGO-methyltransferasePutative enzyme involved in modification. researchgate.net
VFPBJ_02523lcsICytochrome P450Putative enzyme involved in modification. researchgate.net
VFPBJ_02522lcsHABC transporterPutative role in this compound export. researchgate.net
Not specifiedPlbrlATranscription factorRequired for expression of the this compound cluster in P. lavendulum. asm.orgresearchgate.net
Not specifiedPlabaATranscription factorRequired for expression of the this compound cluster in P. lavendulum. asm.orgresearchgate.net

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic and Chromatographic Techniques for Structure Determination

The structures of leucinostatins have been primarily established using a combination of spectroscopic and chromatographic methods. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has been crucial in determining the molecular formulas and fragmentation patterns, providing insights into the amino acid sequence and modifications. nih.govtandfonline.comnih.govacs.orgnih.gov Techniques such as fast atom bombardment, secondary ion, field desorption, and chemical ionization mass spectrometry have been employed. jst.go.jp

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments such as ¹H-¹H COSY, ¹H-¹H ROESY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC, has been essential for assigning signals to specific protons and carbons and for establishing the connectivity of the atoms within the molecule. acs.orgnih.govnih.govsci-hub.st Infrared (IR) spectroscopy has also contributed to structural characterization. nih.gov

Chromatographic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS), have been vital for separating the complex mixtures of leucinostatin derivatives and obtaining mass spectral data for individual components, allowing for the identification of minor analogs. tandfonline.comacs.orgnih.govnih.govresearchgate.net High-resolution electrospray ionization mass spectrometry (HRESIMS) has been used to determine precise molecular formulas. nih.govsci-hub.st Chiral HPLC and advanced Marfey's analysis of acid hydrolysates have been applied to determine the absolute configurations of the constituent amino acids. acs.orgnih.govnih.gov

Characterization of Unique Amino Acid Constituents

Leucinostatins are classified as peptaibiotics, characterized by a high proportion of unnatural amino acids and hydrophobic residues. nih.gov this compound A, for instance, is a nonapeptide containing nine α-amino acid residues. nih.govnih.gov Key unique and unnatural amino acid constituents identified in leucinostatins include:

cis-4-methyl-L-proline (MePro) nih.govnih.gov

(2S)-amino-(6R)-hydroxy-(4S)-methyl-8-oxodecanoic acid (AHMOD) or (2S,4S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMaD) nih.govnih.govtandfonline.commdpi.com

Hydroxyleucine (HyLeu), specifically threo-β-hydroxy-L-leucine nih.govnih.govtandfonline.com

α-aminoisobutyric acid (Aib) nih.govnih.govtandfonline.com

β-alanine (β-Ala) nih.govtandfonline.com

The N-terminus of leucinostatins is typically blocked by a fatty acyl moiety, such as 4-methylhex-2-enoic acid (MeHA). nih.govnih.govtandfonline.com The C-terminus often features an atypical amino moiety, such as N1,N1-dimethylpropane-1,2-diamine (DPD) in this compound A or N1-methylpropane-1,2-diamine in this compound B. nih.govtandfonline.comjst.go.jp The presence of these unusual amino acids and terminal modifications contributes significantly to the unique properties and architecture of leucinostatins. nih.gov

Secondary and Tertiary Structural Features

The presence of a high proportion of unnatural amino acids, particularly Aib residues, influences the conformational preferences of leucinostatins. nih.gov Peptaibiotics containing a high percentage of Aib residues tend to form 3₁₀-helical structures. nih.gov

Alpha-Helical Conformations

This compound A has been shown to adopt an α-helical structure in solution. acs.org The crystal structure of this compound A, determined by X-ray diffraction analysis in 1989, confirmed this α-helical conformation. nih.govnih.gov The peptide backbone folds into a regular right-handed α-helix, stabilized by intramolecular i → (i+4) hydrogen bonds, forming C₁₃ rings. nih.gov Even the unusual β-Ala residue at the C-terminus in this compound A adopts the helical structure alongside the other eight residues. nih.gov Circular dichroism (CD) spectrometry has also been used to analyze the secondary structure of this compound derivatives, indicating their helical character. nih.gov The helical structure is considered an important feature for their biological activity. nih.gov

Role of Unnatural Amino Acids in Peptide Architecture

The incorporation of unnatural amino acids plays a critical role in shaping the peptide architecture of leucinostatins. Aib residues, being achiral and having two methyl groups at the α-carbon, are known to strongly favor helical conformations, particularly 3₁₀-helices and α-helices, by restricting the backbone dihedral angles (φ and ψ) to values consistent with these structures. nih.gov The presence of multiple Aib residues in leucinostatins contributes to the stability and prevalence of their helical structures. nih.gov

Stereochemical Investigations and Challenges

Determining the stereochemistry of flexible natural products with multiple chiral centers, such as leucinostatins, presents significant challenges. mdpi.com While the planar structures have been largely determined, establishing the absolute configurations of all stereocenters, particularly in the unique amino acid constituents, has required advanced techniques.

Techniques like chiral HPLC and advanced Marfey's analysis have been employed to determine the absolute configurations of the standard and some of the unusual amino acids after hydrolysis of the peptide. acs.orgnih.govnih.gov X-ray single-crystal analysis has been instrumental in establishing the stereochemistry of specific residues, such as the hydroxy group in the AHMOD moiety of this compound A. tandfonline.com However, controversy has emerged regarding the stereochemical properties of leucinostatins, with the C-6 configuration of the AHMOD residue being contested in some instances. nih.govmdpi.com

NMR-based methods, including NOE experiments, have been used to confirm the helical character and provide information about the spatial proximity of protons, aiding in stereochemical assignments. nih.gov Circular dichroism (CD) correlations have also been utilized to support absolute configuration assignments by comparing experimental CD spectra with those of compounds with known stereochemistry. mdpi.com Despite these efforts, the determination of the complete stereochemistry of all this compound analogs remains a challenging aspect of their structural characterization.

Structure Activity Relationships Sar of Leucinostatins and Analogues

Systematic Structural Modifications and Their Impact on Biological Activity

Alanine scanning, a technique where individual amino acid residues are replaced by alanine, has been employed to understand the contribution of specific positions to activity nih.govresearchgate.net. For example, replacing α-aminoisobutyric acid (AIB) at position 2 was tolerated in some contexts, while replacement of AIB at position 3, Leucine (B10760876) at position 5, and AHMOD at position 8 significantly reduced activity nih.gov.

Modifications to the N-terminus have also been explored. Replacing the unsaturated acyl chain with an acetyl group led to a substantial decrease in affinity nih.gov. Conversely, modifying the N-terminus with ethyl cyclohexyl or n-octyl sidechains has been shown to improve activity against certain parasites researchgate.netd-nb.infonih.gov.

Role of Specific Residues in Leucinostatin Potency

The presence and nature of specific unusual amino acid residues within the this compound sequence play a crucial role in its biological potency.

Hydroxyleucine at Position 7

Hydroxyleucine (HyLeu) at position 7 has been identified as a key residue for specific ATP synthase inhibition and systemic toxicity in this compound A researchgate.netacs.orgfigshare.comacs.orgresearchgate.net. Replacing hydroxyleucine at position 7 with a simple leucine residue was tolerated and did not negatively impact antiprotozoal activity in some synthetic derivatives, suggesting that for certain activities, the hydroxyl group at this position might not be strictly required nih.govresearchgate.net. However, other studies emphasize its importance for specific ATP synthase inhibition acs.orgfigshare.comacs.orgresearchgate.net.

Alpha-aminoisobutyric Acid (AIB) Residues

Leucinostatins are characterized by a high proportion of unnatural AIB residues nih.govresearchgate.net. These residues tend to induce 3₁₀-helical structures, which are characteristic of peptaibiotics nih.govresearchgate.net. Alanine scanning studies have shown that the tolerance for AIB replacement varies depending on the position. Replacement of AIB-2 was tolerated, while replacement of AIB-3 reduced activity significantly nih.gov. This suggests that the specific placement of AIB residues is important for maintaining the active conformation or crucial interactions.

Leucine Residues

Leucine residues are also present in leucinostatins. Alanine scanning indicated that replacement of Leucine at position 5 reduced activity by an order of magnitude nih.gov. This highlights the importance of specific leucine residues for the biological activity of leucinostatins.

Importance of Terminal Moieties

The terminal moieties of leucinostatins, both the N-terminal fatty acyl group and the C-terminal modified diamine, are important for their activity. The acyl group on the N-terminus is considered essential for biological activity nih.gov. Replacing the unsaturated acyl chain with an acetyl group resulted in a significant decrease in affinity nih.gov. Modifications to the N-terminus with specific hydrophobic chains can enhance activity d-nb.infonih.gov.

The C-terminus of leucinostatins has also been studied. Adding a carboxylic acid instead of the terminal amine resulted in significantly less activity against various organisms nih.govd-nb.infonih.gov. This suggests that the nature and charge of the C-terminus are important for biological activity, potentially influencing interactions with membranes or targets. The C-terminus of leucinostatins is typically methylated to varying degrees, which can influence their properties and activity researchgate.netd-nb.infouliege.be.

Data Table: Impact of Selected Modifications on this compound Activity

ModificationPosition/MoietyImpact on Activity (vs. This compound A)Biological Context(s) StudiedSource(s)
Replacement of unsaturated acyl chain with acetylN-terminus~1000-fold decrease in affinityTumor cells, tumor-stroma interaction nih.gov
Replacement of AIB with AlaninePosition 2ToleratedTumor cells, tumor-stroma interaction nih.gov
Replacement of AIB with AlaninePosition 3Reduced activity by an order of magnitudeTumor cells, tumor-stroma interaction nih.gov
Replacement of Leucine with AlaninePosition 5Reduced activity by an order of magnitudeTumor cells, tumor-stroma interaction nih.gov
Replacement of AHMOD with AlaninePosition 8Reduced activity by an order of magnitudeTumor cells, tumor-stroma interaction nih.gov
Replacement of Hydroxyleucine with LeucinePosition 7Tolerated (for antiprotozoal activity)Trypanosoma brucei nih.govresearchgate.net
Replacement of AHMOD side chain with Glutamic acidAHMODReduced potencyAntiprotozoal activity d-nb.infonih.gov
Replacement of AHMOD side chain with n-butylAHMODReduced potencyAntiprotozoal activity d-nb.infonih.gov
Replacement of AHMOD side chain with n-hexylAHMODComparable potencyAntiprotozoal activity d-nb.infonih.gov
Replacement of AHMOD side chain with ethyl cyclohexyl or n-octylAHMODImproved activityAntiprotozoal activity d-nb.infonih.gov
Carboxylic acid instead of terminal amineC-terminusFar less activeBacteria, fungi, cancer cells nih.govd-nb.infonih.gov

N-terminus Modifications and Hydrophobicity

The N-terminal acyl group of leucinostatins plays a critical role in their biological activity. nih.govresearchgate.net The nature and hydrophobicity of this acyl chain significantly influence the compound's affinity and efficacy. For instance, replacing the unsaturated acyl chain with a less hydrophobic acetyl group resulted in a substantial decrease in affinity, indicating the importance of the lipophilic character of the N-terminus for potent activity. nih.govresearchgate.net Studies have shown that modifying the N-terminus with ethyl cyclohexyl or n-octyl sidechains can enhance activity compared to the natural product. researchgate.net Conversely, introducing hydrophilic groups like glutamic acid or a short n-butyl chain at the N-terminus leads to reduced activity. researchgate.net This suggests that a certain level of hydrophobicity at the N-terminus is crucial for effective interaction with biological membranes, which are primary targets of leucinostatins. nih.govresearchgate.netresearchgate.net

C-terminus Chemical Nature and Bioactivity

The chemical nature of the C-terminus also impacts the bioactivity of leucinostatins. nih.govresearchgate.netresearchgate.net this compound A typically features a dimethyl amine at the C-terminus, which contributes to its positive charge. researchgate.net Studies have demonstrated that modifications affecting the basicity of this terminal amine can reduce potency. nih.gov For example, replacing the dimethyl amine with a carboxylic acid group, as in this compound Y, resulted in significantly lower activity against various cell types compared to this compound A. nih.govresearchgate.net Reducing the basicity by introducing electron-withdrawing groups, such as in morpholine (B109124) or difluoro ethyl methyl amine analogues, also led to decreased potency. nih.gov This highlights the importance of the positively charged or basic nature of the C-terminus for the biological activity of leucinostatins. nih.gov

Impact of Backbone Conformation on Activity

The peptide backbone conformation of leucinostatins is a key determinant of their biological function. Leucinostatins are classified as peptaibiotics, characterized by a high content of α-aminoisobutyric acid (Aib) residues, which favor the formation of 3₁₀-helical structures. nih.gov The α-helical conformation of this compound A has been confirmed in both solid state by X-ray crystallography and in solution by circular dichroism spectroscopy. researchgate.netjst.go.jpacs.org This helical structure is believed to be important for their interaction with biological membranes and their ability to form ion channels or pores, leading to membrane destabilization. nih.govresearchgate.netnih.gov Modifications within the peptide backbone can disrupt this conformation and consequently affect activity. For instance, N-methylation at certain positions in the peptide backbone has been shown to significantly decrease activity. nih.gov Alanine scanning studies have also revealed that the replacement of specific amino acid residues within the backbone, such as Aib-3, Leu-5, and AHMOD-8, can reduce activity by an order of magnitude, suggesting their importance in maintaining the active conformation or interacting with the target. nih.govresearchgate.net

Glycosylation and Acetylation Effects on this compound Bioactivity

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound A6437382
This compound B6437383
This compound Y139234493
Lefleuganan160084128

Data Tables

The following table summarizes some key findings regarding the impact of N-terminus modifications on this compound activity, based on available research.

N-terminus ModificationEffect on Activity (Relative to this compound A)Reference
Replacement with Acetyl~1000-fold decrease in affinity nih.govresearchgate.net
Replacement with Ethyl CyclohexylImproved activity researchgate.net
Replacement with n-OctylImproved activity researchgate.net
Replacement with Glutamic AcidReduced activity researchgate.net
Replacement with n-ButylReduced activity researchgate.net

The following table summarizes some key findings regarding the impact of C-terminus modifications on this compound activity.

C-terminus ModificationEffect on Activity (Relative to this compound A)Reference
Replacement with Carboxylic AcidFar less active nih.govresearchgate.net
Replacement with MorpholineReduced potency nih.gov
Replacement with Difluoro Ethyl Methyl AmineReduced potency nih.gov

Mechanisms of Action at the Cellular and Molecular Levels

Mitochondrial Targeting and Bioenergetic Disruption

Studies have identified mitochondria, specifically the inner mitochondrial membrane, as a key target for leucinostatins uni.lu. This targeting is considered a main site of their action, particularly in antiprotozoal contexts uni.lu.

Modulation of Mitochondrial Membrane Potential

Leucinostatin A influences the mitochondrial membrane potential, with effects that are dependent on concentration. At a concentration of 25 nM, this compound A has been observed to induce hyperpolarization of the inner mitochondrial membrane in bovine heart mitochondria. However, at higher concentrations, generally above 100-200 nM, leucinostatins cause a depolarization or collapse of the mitochondrial membrane potential uni.lu.

Effect of this compound A Concentration on Mitochondrial Membrane Potential

Concentration (approx.)Effect on Mitochondrial Membrane PotentialReference
25 nMHyperpolarization
>100-200 nMDepolarization/Collapse uni.lu

Uncoupling of Oxidative Phosphorylation

At concentrations exceeding approximately 240 nM or 200 nM, leucinostatins function as uncouplers of oxidative phosphorylation nih.gov. This uncoupling activity is believed to arise from their ability to act as protonophores. The uncoupling effect of leucinostatins can be enhanced by the presence of other known inhibitors of oxidative phosphorylation, such as venturicidin (B1172611) and oligomycin (B223565) nih.gov.

Impact on Mitochondrial Ultrastructure

Studies employing electron microscopy have revealed that this compound A induces notable alterations in the ultrastructure of mitochondria, particularly in parasites like Trypanosoma brucei uni.lu. These changes are specific to mitochondria, with other intracellular structures remaining largely unaffected by the treatment. Observations at a concentration of 5 nM showed that while the mitochondrial matrix retained its electron density, instances of vacuolization were present. Increasing the concentration to 40 nM led to a loss of electron density in the mitochondrial matrix, and the mitochondria appeared rounded and enlarged.

Membrane Interactions and Destabilization

Beyond their specific effects on mitochondrial bioenergetics, leucinostatins also interact directly with cellular membranes, leading to destabilization and altered permeability.

Membrane Permeabilization and Ionophore Activity

This compound A functions as a weak ionophore, facilitating the movement of both monovalent and divalent cations across biological and artificial membranes nih.govuni.luuni.lu. This activity results in an increase in membrane permeability uni.lu. Investigations using model liposomes have shown that this compound A can undergo concentration-dependent self-aggregation within the lipid bilayer uni.lu. This self-aggregation influences the lipid phase transition and membrane fluidity, ultimately leading to the formation of pores in the membrane uni.lu. Experiments utilizing calcein (B42510) leakage assays in liposome (B1194612) models have further demonstrated the membrane permeabilizing capabilities of leucinostatins. The interaction of leucinostatins with the membrane leads to its destabilization, causing the release of trapped substances like calcein from within the liposomes.

Interaction with Membrane Phospholipids (B1166683) and Cholesterol

Leucinostatins, being hydrophobic peptides, interact with cellular membranes, which are primarily composed of phospholipid bilayers and cholesterol in eukaryotic cells. nih.govsavemyexams.com Studies using liposomes, artificial membrane models, have provided insights into these interactions. This compound has been shown to induce membrane damage in cells like murine leukemic L1210 cells and mouse erythrocytes. nih.govnih.gov The sensitivity of liposomes to this compound is influenced by their lipid composition. Liposomes prepared with lecithin (B1663433) and cholesterol are sensitive to this compound, and this sensitivity is enhanced as the cholesterol level decreases. nih.govnih.gov This suggests a significant role of membrane lipids, including cholesterol, in the interaction of this compound with the membrane. nih.gov Cholesterol is known to affect membrane fluidity and permeability by interacting with phospholipid tails and disrupting their packing. savemyexams.comquora.com this compound A has been observed to undergo concentration-dependent self-aggregation within the lipid bilayer of model liposomes, impacting lipid phase transition, membrane fluidity, and leading to pore formation. nih.gov

Peptide-Induced Transbilayer Scrambling of Phospholipids

Leucinostatins have been investigated for their ability to induce transbilayer movement, or scrambling, of phospholipids within the cell membrane. This process involves the translocation of phospholipids from one leaflet of the lipid bilayer to the other. Studies using liposomes containing labeled phosphatidylinositol ([³H]PI) and treated with phosphatidylinositol-specific phospholipase C (PI-PLC) have demonstrated this effect. nih.govresearchgate.net In control liposomes, PI-PLC primarily hydrolyzes the [³H]PI in the outer leaflet (approximately 50%). nih.gov However, upon addition of this compound derivatives, the extent of [³H]PI hydrolysis significantly increases, indicating that the peptides induce the translocation of [³H]PI from the inner to the outer leaflet, making it accessible to the enzyme. nih.govresearchgate.net This suggests that leucinostatins can disrupt the normal asymmetry of the lipid bilayer by facilitating the movement of phospholipids across the membrane. nih.gov This induced scrambling is consistent with the pore-forming activity observed in model membranes, as such pores could allow for the diffusion of lipids between leaflets. nih.gov

Modulation of Cellular Signaling Pathways

Beyond direct membrane interactions, leucinostatins have been shown to modulate key cellular signaling pathways involved in growth and proliferation.

Inhibition of mTORC1 Signaling

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and survival, integrating signals from growth factors, nutrients, and energy status. mdpi.com Research has demonstrated that this compound B rapidly inhibits mTORC1 signaling in sensitive triple-negative breast cancer (TNBC) cell lines. nih.govacs.orgnih.gov This inhibition is not observed in this compound-resistant cells. nih.govacs.org Further research suggests that this inhibition of mTORC1 signaling by this compound B is linked to its ability to repress mitochondrial respiration through the inhibition of ATP synthase. nih.govacs.orgnih.govacs.orgnih.gov Inhibition of ATP synthase with either this compound B or oligomycin, another ATP synthase inhibitor, is sufficient to selectively impede mTORC1 signaling and inhibit the growth of certain TNBC subtypes. nih.govacs.orgnih.gov

Effects on Insulin-like Growth Factor Signaling

Insulin-like growth factor (IGF) signaling plays a crucial role in cell growth, proliferation, and survival by binding to its receptor, IGF1R, and activating downstream pathways like the Akt signaling pathway. wikipedia.org this compound A has been reported to inhibit prostate cancer growth, and this effect is proposed to occur through a mechanism involving reduced insulin-like growth factor signaling. nih.govresearchgate.netmedchemexpress.com Specifically, this compound A has been shown to inhibit the expression of insulin-like growth factor-I (IGF-I) by prostate stromal cells. researchgate.netbikaken.or.jp This reduction in IGF-I expression by stromal cells subsequently suppresses the growth of prostate cancer cells in co-culture systems. researchgate.net

Inhibition of Protein Synthesis Mechanisms (Indirect Effects)

While some peptide antibiotics directly target ribosomal machinery to inhibit protein synthesis frontiersin.org, the inhibition of protein synthesis by this compound appears to be an indirect effect. Studies have shown that this compound markedly inhibits protein synthesis in cells under conditions where the uptake of amino acids into the acid-soluble pool is not affected. nih.govnih.gov However, this compound does not exhibit any inhibitory effect on protein synthesis in cell-free systems. nih.govnih.gov This suggests that the inhibition of protein synthesis is not due to a direct interaction with the translational machinery but rather results from the initial interaction of this compound with the cell membrane, likely involving membrane phospholipid interactions. nih.govnih.gov The membrane damage or disruption caused by this compound's interaction with lipids could indirectly impair cellular processes necessary for protein synthesis.

Biological Activities and Research Applications Non Clinical Focus

Antimicrobial Activity

Leucinostatins exhibit antimicrobial activity against a variety of microorganisms, including fungi and Gram-positive bacteria. researchgate.netbioaustralis.comnih.gov

Antifungal Effects against Various Fungal Pathogens (e.g., Phytophthora species, Candida species)

Leucinostatins have shown activity against various fungi. Leucinostatin A, for instance, exerts remarkable activity against Candida albicans and Cryptococcus neoformans. medchemexpress.com Research has also explored a new bioactivity of leucinostatins and the producing fungus P. lilacinum: the inhibition of the growth of Phytophthora infestans and P. capsici. nih.govresearchgate.net This inhibitory effect was observed in confronting incubation experiments, where the presence of P. lilacinum or purified leucinostatins A and B suppressed the growth of these oomycetes. plos.orgnih.gov A gradient inhibitory zone was observed with different concentrations of leucinostatins A and B against P. infestans, providing quantitative evidence of their inhibitory effect. plos.org

Antibacterial Effects against Gram-Positive Bacteria

Leucinostatins display broad bioactivity against Gram-positive bacteria. researchgate.netbioaustralis.com Early studies indicated that this compound was active against some Gram-positive bacteria. scispace.com Specific examples of Gram-positive bacteria against which leucinostatins have shown antimicrobial activity include Staphylococcus albus, Bacillus subtilis, Sarcina letter, Streptococcus pyrogens, Streptococcus faecalis, and Mycobacterium species, with reported IC50 values ranging from 2.5 to 100 μM. d-nb.info

Antiprotozoal Activity

Leucinostatins are recognized as potent antiprotozoal agents, with significant activity against various parasitic protozoa. nih.govnih.gov

Efficacy against Kinetoplastid Parasites (Trypanosoma species, Leishmania species)

Leucinostatins have demonstrated potent activity against kinetoplastid parasites, including species of Trypanosoma and Leishmania. nih.govnih.gov this compound A has been shown to inhibit Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), at an IC50 of 2.8 nM. nih.gov this compound B has also shown curative effects in the T. brucei acute HAT mouse model. nih.gov Synthetic derivatives of this compound A, such as ZHAWOC6027 (lefleuganan), have exhibited similar nanomolar antiprotozoal activity against T. brucei, surpassing the potency of some standard-of-care drugs in terms of IC50 and selectivity index. nih.gov

Research has also confirmed that leucinostatins A, B, and F, as well as novel leucinostatins NPDG C and NPDG D, have potent activity against the intracellular amastigote form of Trypanosoma cruzi, the causative agent of Chagas disease. biorxiv.org this compound B demonstrated activity against T. cruzi in vitro, clearing the majority of parasites from host cells in specific assays. researchgate.net The activity against T. cruzi was observed with this compound B at a concentration of 1.5 µM in infected C2C12 cells. researchgate.net Leucinostatins have also shown activity against Leishmania donovani, a causative agent of visceral leishmaniasis. nih.govresearchgate.net Lefleuganan, a synthetic nonapeptide inspired by this compound A, is currently in clinical development for the treatment of cutaneous leishmaniasis, highlighting the potential of this compound class against Leishmania species. nih.govfigshare.com

Activity against Apicomplexan Parasites (Plasmodium falciparum, Toxoplasma gondii)

Leucinostatins are active against apicomplexan parasites, including Plasmodium falciparum and Toxoplasma gondii. nih.gov this compound A has been reported to inhibit Plasmodium falciparum, the causative agent of malaria tropica, at an IC50 of 0.4–0.9 nM. nih.gov More recent studies have shown that leucinostatins from Purpureocillium lilacinum can inhibit the transmission of Plasmodium falciparum to mosquitoes. nih.gov this compound A significantly inhibited the asexual development of the parasite in the blood and almost completely limited gametocyte development. springernature.com

Against Toxoplasma gondii, an obligate intracellular protozoan parasite, a this compound-derivative peptide (ZHAWOC_6027) showed high efficacy in vitro with an EC50 of 2 nM. researchgate.net While some fungal metabolites have shown activity against T. gondii, leucinostatins exhibit potent activity against the proliferation of this parasite. mdpi.com

Mechanisms of Transmission-Blocking in Parasite Life Cycles

Research indicates that leucinostatins can interfere with the transmission of parasites, particularly in the case of malaria. Leucinostatins from Purpureocillium lilacinum have been shown to inhibit the transmission of Plasmodium falciparum to mosquitoes via contact. d-nb.infonih.gov This transmission-blocking activity was observed when mosquitoes contacted leucinostatins before or after blood-feeding. nih.gov this compound A not only limited gametocyte development but also significantly reduced the transmissibility of the parasite in feeding mosquitoes. springernature.com Furthermore, this compound A reduced the number of sporozoites in the mosquito salivary glands. springernature.com

Antiprotozoal Activity Data

CompoundParasite SpeciesActivity (e.g., IC50, EC50)Reference
This compound ATrypanosoma brucei2.8 nM (IC50) nih.gov
This compound APlasmodium falciparum0.4–0.9 nM (IC50) nih.gov
This compound BTrypanosoma bruceiCurative in mouse model nih.gov
ZHAWOC6027Trypanosoma bruceiLow nM activity nih.gov
This compound ATrypanosoma cruziPotent activity biorxiv.org
This compound BTrypanosoma cruziPotent activity biorxiv.org
This compound FTrypanosoma cruziPotent activity biorxiv.org
This compound NPDG CTrypanosoma cruziPotent activity biorxiv.org
This compound NPDG DTrypanosoma cruziPotent activity biorxiv.org
This compound BTrypanosoma cruziActivity at 1.5 µM researchgate.net
This compound BLeishmania donovaniPotent activity researchgate.net
ZHAWOC_6027Toxoplasma gondii2 nM (EC50) in vitro researchgate.net
This compound APlasmodium falciparumInhibits transmission nih.gov
This compound BPlasmodium falciparumInhibits transmission nih.gov
LB-CH3 derivativePlasmodium falciparum0.2 nM (EC50, transmission blocking) nih.gov

Antifungal Activity Data

CompoundFungal/Oomycete SpeciesActivity (e.g., Inhibition)Reference
This compound ACandida albicansRemarkable activity medchemexpress.com
This compound ACryptococcus neoformansRemarkable activity medchemexpress.com
This compound APhytophthora infestansInhibits growth nih.govresearchgate.net
This compound BPhytophthora infestansInhibits growth nih.govresearchgate.net
This compound APhytophthora capsiciInhibits growth nih.govresearchgate.net
This compound BPhytophthora capsiciInhibits growth nih.govresearchgate.net
LeucinostatinsVarious fungal strains10–25 μM (MIC) d-nb.info

Antibacterial Activity Data

CompoundBacterial SpeciesActivity (e.g., IC50)Reference
LeucinostatinsGram-positive bacteriaBroad bioactivity researchgate.netbioaustralis.com
LeucinostatinsStaphylococcus albus2.5–100 μM (IC50) d-nb.info
LeucinostatinsBacillus subtilis2.5–100 μM (IC50) d-nb.info
LeucinostatinsSarcina letter2.5–100 μM (IC50) d-nb.info
LeucinostatinsStreptococcus pyrogens2.5–100 μM (IC50) d-nb.info
LeucinostatinsStreptococcus faecalis2.5–100 μM (IC50) d-nb.info
LeucinostatinsMycobacterium species2.5–100 μM (IC50) d-nb.info

Assessment of Resistance Development Potential

Studies investigating the potential for resistance development to this compound derivatives have been conducted, particularly in the context of their antiprotozoal activity. Research using Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, involved long-term sublethal exposure over 200 passages and siRNA screening of 12,000 mutants. researchgate.netnih.gov These studies on synthetic this compound derivatives indicated no signs of resistance development. researchgate.netnih.gov This suggests a potentially low propensity for resistance development, at least in this protozoal model, which could be a significant advantage in therapeutic applications.

Anticancer Activity in Research Models

Leucinostatins have demonstrated anticancer activity in various research models, highlighting their potential as cytotoxic agents. researchgate.netscispace.com This activity is mediated through several mechanisms, including direct cytotoxicity and modulation of the tumor microenvironment.

Cytostatic Effects on Specific Cancer Cell Lines (e.g., Luminal Androgen Receptor Subtype of TNBC, Murine Leukemic Cell Lines)

Leucinostatins have shown selective cytostatic activities in certain cancer cell lines. Specifically, leucinostatins have demonstrated activity against MDA-MB-453 and SUM185PE cells, which represent the luminal androgen receptor (LAR) subtype of triple-negative breast cancer (TNBC). researchgate.netnih.govresearchgate.net This selective activity has motivated further investigation into their mechanism of action in these specific TNBC subtypes. researchgate.netnih.gov

Research has also indicated that leucinostatins can inhibit the proliferation of murine leukemic cell lines. acs.org For instance, studies have shown efficient inhibition of the proliferation of leukemia cell lines such as K562 and CCRF-CEM, along with their resistant variants, Lucena 1 and CEM/ADR5000, respectively. acs.org The IC50 values observed in these studies ranged from 0.40 to 7.7 µM. acs.org

The selective activity in the LAR subtype of TNBC is associated with the rapid inhibition of mTORC1 signaling in this compound-sensitive cell lines, but not in resistant ones. researchgate.netnih.gov This inhibition of mTORC1 signaling appears to be linked to the ability of leucinostatins to repress mitochondrial respiration through the inhibition of ATP synthase. researchgate.netnih.gov

Cytotoxicity Under Glucose-Deprived Conditions

Leucinostatins, particularly this compound A and this compound Y, have been investigated for their cytotoxicity against cancer cells under glucose-deprived conditions. researchgate.netsci-hub.stnih.govfigshare.com Research using human pancreatic cancer cell lines, such as PANC-1, BxPC-3, PSN-1, and PK-8, has revealed that this compound A is selectively cytotoxic under minimal glucose conditions in the growth medium. researchgate.netsci-hub.st This preferential cytotoxicity under nutrient-deprived conditions is considered an attractive strategy for cancer therapy, as solid tumors often contain areas characterized by nutrient deprivation. sci-hub.stniph.go.jp

Studies have shown that mitochondrial inhibitors, including this compound A and oligomycin (B223565), exhibit preferential cytotoxicity to PANC-1 cells under glucose-deprived conditions compared to nutrient-sufficient conditions. niph.go.jp The cytotoxicity induced by these inhibitors was found to be dependent on glucose levels in the culture medium. niph.go.jp

Modulation of Tumor-Stroma Interactions

Leucinostatins have been explored for their ability to inhibit tumor growth through the modulation of tumor-stromal cell interactions. niph.go.jpresearchgate.netnih.gov An in vitro coculture system involving human prostate cancer DU-145 cells and prostate stromal cells (PrSC) has been utilized to identify compounds that inhibit tumor growth by modulating these interactions. niph.go.jpresearchgate.netnih.gov

In this system, the growth of DU-145 cells is stimulated by PrSC through the secretion of insulin-like growth factor I (IGF-I). niph.go.jpresearchgate.netnih.gov Leucinostatins have been found to inhibit the growth of DU-145 cells when cocultured with PrSC more strongly than when DU-145 cells are cultured alone. niph.go.jpresearchgate.netnih.gov

Further research, including RT-PCR experiments, has indicated that this compound A specifically inhibits IGF-I expression in PrSC without affecting the expression of other molecules in the IGF axis. niph.go.jpresearchgate.netnih.gov This suggests that this compound A can inhibit prostate cancer cell growth by reducing the expression of IGF-I in the stromal cells. researchgate.netnih.gov

In in vivo xenograft models where DU-145 cells were coinoculated with PrSC subcutaneously in nude mice, this compound A significantly suppressed tumor growth. niph.go.jpresearchgate.netnih.gov However, this antitumor effect was not observed against tumors formed by DU-145 cells alone. niph.go.jpresearchgate.netnih.gov This further supports the role of this compound A in modulating tumor growth through its effects on the tumor microenvironment, specifically the stromal cells.

Here is a summary of some research findings on the anticancer activity of this compound A:

Cancer Cell Line (Subtype)Model SystemObserved EffectKey Mechanism(s)Reference
MDA-MB-453, SUM185PE (LAR TNBC)In vitroSelective cytostatic activityInhibition of mTORC1 signaling, repression of mitochondrial respiration (ATP synthase inhibition) researchgate.netnih.gov
K562, CCRF-CEM (Murine Leukemic)In vitroInhibition of proliferation (IC50: 0.40-7.7 µM)Not explicitly detailed in provided snippets, but general cytotoxicity observed. acs.org
PANC-1, BxPC-3, PSN-1, PK-8 (Pancreatic)In vitroPreferential cytotoxicity under glucose-deprived conditionsInhibition of mitochondrial function (ATP synthase inhibition) researchgate.netsci-hub.stnih.gov
DU-145 (Prostate)In vitro/Coculture with PrSCInhibition of growth (more potent in coculture)Reduction of IGF-I expression in prostate stromal cells niph.go.jpresearchgate.netnih.gov
DU-145 (Prostate)In vivo/Xenograft with PrSCSignificant suppression of tumor growth (only when coinoculated with PrSC)Reduction of IGF-I expression in prostate stromal cells niph.go.jpresearchgate.netnih.gov

Immunomodulatory Effects

Beyond direct cytotoxicity, leucinostatins have also been investigated for their potential immunomodulatory effects.

Suppression of T Lymphocyte Activation

This compound A has been shown to act as an immunosuppressant on T lymphocytes. caymanchem.comcaymanchem.comresearchgate.net Research indicates that this compound A can reduce T cell activation induced by phorbol (B1677699) 12-myristate 13-acetate (TPA) or an anti-CD3 antibody in a concentration-dependent manner. caymanchem.comcaymanchem.com This suggests that this compound A can interfere with the signaling pathways involved in T cell activation. mdpi.comoncotarget.complos.org

The ability of leucinostatins to suppress T lymphocyte activation highlights their potential in research areas where modulation of the immune response is desired, such as in studies of autoimmunity or transplantation, although their toxicity profile has limited clinical application. nih.govresearchgate.netnih.gov

Phytotoxic Effects in Plant Models

Leucinostatins, a family of peptaibiotic secondary metabolites primarily isolated from fungi such as Purpureocillium lilacinum, have demonstrated notable phytotoxic effects in various plant models. This phytotoxicity contributes to their broader biological activities, which also include antimicrobial and nematicidal properties. researchgate.netresearchgate.nettandfonline.com

Detailed research findings highlight the inhibitory impact of leucinostatins on plant growth and development. Studies have shown that leucinostatins A and B exhibit antagonistic effects against plant pathogenic oomycetes like Phytophthora species, indicating a potential for influencing plant-pathogen interactions. researchgate.netresearchgate.net The ability of P. lilacinum to inhibit the growth of Phytophthora infestans and Phytophthora capsici has been linked to the production of leucinostatins. nih.govplos.org

Further investigations into the structure-activity relationships of this compound A and its homologues have been conducted to understand the chemical basis of their phytotoxic properties. nih.gov These studies aim to identify the structural features responsible for the observed effects on plants.

Research involving Purpureocillium lilacinum extracts, which contain leucinostatins, has revealed complex interactions with plant growth. While the extract can mitigate the negative impact of pathogens like Botrytis cinerea on chickpea germination rates and seedling growth, suggesting a plant growth-promoting effect in the presence of the pathogen, the isolated leucinostatins themselves are associated with phytotoxicity. researchgate.netresearchgate.net This duality underscores the importance of studying purified compounds to understand their specific effects.

Studies on the mechanism of action suggest that leucinostatins can interfere with fundamental cellular processes in plants. This compound has been shown to inhibit photophosphorylation in spinach chloroplasts, indicating an impact on energy conservation within plant cells. nih.gov This disruption of ATP synthesis in mitochondria is a known mechanism of action for leucinostatins in other organisms and appears to extend to plant systems, affecting respiration and energy production vital for plant growth. tandfonline.combioaustralis.comtoku-e.com

Data from research on this compound's effects on plant models often involve observing changes in growth parameters such as germination rates, seedling development, and root morphology. While specific comprehensive data tables detailing the dose-response of various plant species to different this compound congeners are not extensively available in the immediate search results, the reported inhibitory effects on plant pathogens like Phytophthora spp. and the observed impacts on seedling growth in the context of fungal extracts containing leucinostatins provide evidence of their phytotoxic potential. researchgate.netnih.govplos.org

The following table summarizes some reported observations related to this compound's effects in plant-related studies:

Compound(s) TestedPlant Model/SystemObserved EffectRelevant Study Context
Leucinostatins A and BPhytophthora infestans, P. capsiciInhibition of growthAntagonistic effects of P. lilacinum extract
This compound (general)Spinach chloroplastsInhibition of photophosphorylationMechanism of action study on energy conservation
This compound (in P. lilacinum extract)Chickpea seeds and seedlingsMitigated negative impact of B. cinerea, potential growth promotion in presence of pathogenBiocontrol study of P. lilacinum
This compound AVarious plant species (implied)Phytotoxic effectsStructure-activity relationship studies on phytotoxic this compound A and homologues

Further research is needed to fully elucidate the specific mechanisms of this compound phytotoxicity, the sensitivity of different plant species, and the potential applications or implications of these effects in agricultural or ecological contexts.

Synthetic Chemistry and Analog Development Strategies

Total Synthesis Approaches for Leucinostatins

Total synthesis of leucinostatin A has been achieved, providing a route to confirm its absolute configuration and enabling the generation of various derivatives. d-nb.infonih.govnih.govnih.gov Early work on this compound A total synthesis by Abe et al. in 2017 was instrumental in correcting the previously assumed chirality of the hydroxyl group in the 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD) side chain, establishing it as having an R configuration. nih.govnih.govnih.govsci-hub.se

Total synthesis approaches have employed catalytic asymmetric reactions, including nitroaldol, thioamide-aldol, and Strecker-type reactions, along with alcoholysis of 3-methylglutaric anhydride, to construct the complex molecule. nih.govnih.govsci-hub.se These methods demonstrate the applicability of established catalytic asymmetric processes to the synthesis of molecules with intricate structures. nih.gov The synthesis of challenging components like the AHMOD residue and hydroxyleucine (HyLeu) has been a focus, with studies describing stereoselective routes for their preparation. nih.govsci-hub.se

Solid-Phase Peptide Synthesis (SPPS) for Derivative Generation

Solid-Phase Peptide Synthesis (SPPS) has emerged as a crucial technique for the generation of this compound derivatives, particularly for exploring structure-activity relationships. nih.govresearchgate.netacs.orguzh.ch Microwave-assisted SPPS has been utilized as a synthetic strategy, typically starting from the C-terminus of the peptide attached to a solid support like Fmoc-β-Ala Wang resin. nih.govresearchgate.netacs.orguzh.ch The peptide chain is elongated through iterative cycles of Fmoc deprotection, amino acid coupling, and washing steps. acs.orguzh.ch

Following cleavage from the resin, the resulting carboxylic acid peptide can be subjected to solution-phase amide coupling with a terminal amine to complete the synthesis of derivatives. nih.govresearchgate.net This hybrid solid-phase/solution-phase approach allows for the systematic modification of different regions of the this compound molecule. nih.govresearchgate.netmdpi.com SPPS simplifies purification compared to classical solution-phase methods, as the growing peptide remains anchored to the solid support, facilitating the removal of by-products. bachem.com

Design and Synthesis of Simplified Analogues with Optimized Profiles

A key strategy in this compound research is the design and synthesis of simplified analogues that retain desired biological activity while potentially reducing complexity and toxicity. researchgate.netnih.govresearchgate.net The complex structure of this compound A has been envisioned for simplification while maintaining potency, for instance, against Trypanosoma brucei rhodesiense. nih.govresearchgate.net

Studies have focused on identifying the minimal structural requirements for activity through the synthesis and testing of truncated or modified peptides. nih.govresearchgate.net Simplified derivatives, such as compounds like ZHAWOC6025 and ZHAWOC6027 (lefleuganan), have been developed that show comparable or even superior antiprotozoal potency to the natural product, often with reduced cytotoxicity. d-nb.inforesearchgate.netnih.govresearchgate.netnih.gov Lefleuganan, a synthetic nonapeptide inspired by this compound A, exhibits excellent antiprotozoal activity with significantly reduced acute toxicity, making it a promising clinical candidate. researchgate.netacs.orgnih.govnih.gov

Structural modifications in simplified analogues have included changes to the N-terminal acyl group and alterations or replacements of specific amino acid residues within the peptide chain. researchgate.netnih.govresearchgate.net These efforts aim to create more accessible lead compounds for further development. d-nb.infonih.gov

Strategies for Modulating Bioactivity and Specificity through Chemical Derivatization

Chemical derivatization of the this compound scaffold is a primary strategy for modulating its bioactivity and specificity. Structure-activity relationship (SAR) studies have been crucial in understanding which moieties are responsible for specific biological effects. d-nb.inforesearchgate.netnih.govresearchgate.netnih.govacs.orgnih.govresearchgate.net

Modifications have been made across various regions of the molecule to gain in-depth SAR understanding. nih.govresearchgate.net For example, the acyl group on the N-terminus has been identified as essential for biological activity, with modifications like replacing the unsaturated acyl chain with an acetyl group leading to a significant decrease in affinity. researchgate.net The hydrophobicity of side chains, such as that at position 7 (hydroxyleucine), has been shown to be important, with modifications impacting potency. researchgate.net

Detailed SAR studies have revealed that the hydroxyleucine at position 7 in this compound A is a key moiety responsible for specific ATP synthase inhibition and systemic toxicity. researchgate.netacs.orgnih.govnih.govresearchgate.net This understanding guides the design of derivatives with improved selectivity profiles, aiming to retain potent antiprotozoal activity while reducing toxicity. researchgate.netnih.govresearchgate.netacs.orgnih.govnih.gov Chemical derivatization has also explored the impact of modifications on membrane interactions, which are believed to be central to the mode of action of leucinostatins. d-nb.inforesearchgate.netnih.govresearchgate.net

Novel Methods for Incorporation of Non-Standard Amino Acids

Leucinostatins naturally contain several non-standard amino acids, such as 4-methyl-L-proline, AHMOD, and hydroxyleucine, which are incorporated during their biosynthesis by non-ribosomal peptide synthetases (NRPSs). nih.govresearchgate.netnih.govresearchgate.net The incorporation of such unusual amino acids contributes to the unique structure and properties of leucinostatins.

In synthetic efforts, the stereoselective synthesis of these non-standard amino acid components, like HyLeu and AHMOD, is a critical aspect of total synthesis and analog preparation. nih.govsci-hub.se While traditional chemical synthesis routes are employed for these building blocks, novel methods for incorporating non-standard amino acids into peptides, such as those utilizing cell-free protein synthesis (CFPS) systems, are being developed in the broader field of peptide synthesis. neb.comfrontiersin.org These advanced techniques, often involving engineered orthogonal translation systems, allow for the site-specific incorporation of a wide variety of non-standard amino acids into peptides and proteins, enabling the creation of molecules with altered chemical properties, structures, and functions. neb.comfrontiersin.org Although the provided search results specifically detail the chemical synthesis of this compound components and derivatives, the advancements in incorporating non-standard amino acids in peptide synthesis offer potential future avenues for creating novel this compound analogues with tailored properties.

Advanced Research Methodologies and Future Directions

Genomic and Proteomic Approaches in Leucinostatin Research

Genomic and proteomic approaches are instrumental in unraveling the biosynthetic pathways of leucinostatins and identifying potential protein targets. Whole genome sequencing of producing fungi, such as Purpureocillium lilacinum, has allowed for the identification of gene clusters responsible for this compound biosynthesis. researchgate.netnih.gov The core biosynthetic gene, lcsA, encoding a non-ribosomal peptide synthetase (NRPS), has been identified and is specific to this compound-producing strains. researchgate.netresearchgate.netnih.gov

Genomic analysis has revealed a rich repertoire of secondary metabolite-encoding genes in P. lilacinum. researchgate.netnih.gov By comparing gene expression levels in this compound-inducing and non-inducing media, researchers have identified approximately 20 genes involved in the biosynthesis of leucinostatins A and B. researchgate.netnih.gov Gene deletion and overexpression studies, particularly involving transcription factors like lcsF, have further elucidated the regulatory mechanisms of this compound production, with overexpression of lcsF leading to a 1.5-fold increase in this compound A and B production. researchgate.netnih.govtandfonline.com

Proteomic studies can complement genomic data by identifying proteins that interact with leucinostatins. Differential affinity chromatography coupled to mass spectrometry has been used to identify proteins specifically binding to this compound derivatives. nih.gov For instance, a this compound-derived peptide (peptide 6027) was found to interact with proteins involved in essential cellular and metabolic pathways, such as mitochondrial energy metabolism and protein processing, in both parasite and host cells. nih.gov These findings suggest that leucinostatins may target common essential pathways in eukaryotes. nih.gov

Data from genomic and proteomic studies can be integrated to provide a comprehensive understanding of this compound biosynthesis and mechanism of action. This integrated approach can facilitate the rational design of modified leucinostatins with improved properties.

Biophysical Techniques for Membrane Interaction Studies

Leucinostatins are known to interact with biological membranes, which is crucial for their activity. nih.govresearchgate.net Biophysical techniques are essential tools for investigating these interactions at a molecular level. Studies using liposomes, artificial membrane models, have demonstrated that leucinostatins can cause membrane damage and their action is influenced by membrane lipid composition, with sensitivity increasing as cholesterol levels decrease. nih.gov

Techniques such as fluorescence spectroscopy, FTIR spectroscopy, electron microscopy (EM), and atomic force microscopy (AFM) can provide insights into how leucinostatins interact with lipid bilayers, induce membrane potential changes, and affect membrane integrity. researchgate.netcnrs.fr For example, membrane potential measurements using safranin O have shown that this compound A can induce hyperpolarization of the inner mitochondrial membrane at lower concentrations and uncoupling at higher concentrations. acs.orgresearchgate.net

Detailed structure-activity relationship (SAR) studies utilizing unilamellar liposome (B1194612) systems have investigated the interaction of this compound derivatives with membranes of different compositions, proposing potential modes of action. acs.org These studies can correlate structural modifications of leucinostatins with their effects on membrane properties, such as integrity, leaking, and dynamics. researchgate.netresearchgate.net

Table 1: Biophysical Techniques Used in Membrane Interaction Studies of Leucinostatins and Related Peptides

Biophysical TechniqueApplication in this compound Research (Examples)
Liposome-based assaysStudying membrane damage, integrity, leaking, and dynamics; assessing influence of lipid composition. nih.govresearchgate.net
Membrane potential measurementsMonitoring changes in mitochondrial membrane potential. acs.orgresearchgate.net
Fluorescence spectroscopyInvestigating peptide binding to cells/membranes; following labeled peptides. cnrs.frfrontiersin.org
Electron Microscopy (EM)Visualizing ultrastructural changes in cells upon this compound treatment; studying membrane interactions. researchgate.netcnrs.fr
Atomic Force Microscopy (AFM)Investigating membrane protein assembly and dynamics in lipid membranes. cnrs.fr
High-resolution respirometryMeasuring oxygen consumption in cells to assess mitochondrial function. acs.org

High-Throughput Screening for Novel this compound Analogues

High-throughput screening (HTS) plays a crucial role in identifying novel this compound analogues or compounds with similar mechanisms of action from large libraries of natural products or synthetic compounds. HTS campaigns have been successfully employed to identify leucinostatins with antiparasitic activity against organisms like Trypanosoma cruzi. nih.gov A microscopy-based HTS phenotypic screen identified five leucinostatins (A, B, F, NPDG C, and NPDG D) as potent inhibitors of the intracellular amastigote form of T. cruzi. nih.gov

HTS platforms can also be designed to identify compounds that selectively target specific cell types or pathways modulated by leucinostatins. For instance, a stringent HTS platform identified this compound among natural compound analogues that selectively reduced the viability of liver cancer cells expressing high levels of the transcription factor SALL4. nih.gova-star.edu.sgnii.ac.jp These compounds were found to inhibit oxidative phosphorylation. a-star.edu.sg

Developing scalable and automation-compatible HTS assays is essential for screening large chemical libraries. Assays based on monitoring ATP consumption or luminescence signals are being optimized for HTS to identify inhibitors of specific targets potentially modulated by leucinostatins. mdpi.com

Computational Modeling and In Silico Approaches for SAR Prediction

Quantitative Structure-Activity Relationship (QSAR) models can be developed using experimental data on this compound analogues to predict the activity of new, untested compounds. dntb.gov.uaresearchgate.net Molecular docking and dynamics simulations can provide insights into the binding interactions between leucinostatins and their potential protein targets, such as mitochondrial ATP synthase. acs.orgresearchgate.net

In silico approaches can also be used for virtual screening of compound databases to identify potential this compound analogues or mimetics with desired properties. frontiersin.org These computational methods can significantly reduce the number of compounds that need to be synthesized and tested experimentally, accelerating the discovery process.

Investigation of this compound as Research Probes for Cellular Pathways

Leucinostatins, particularly this compound A, have been shown to target specific cellular pathways, making them valuable research probes. This compound A is known to inhibit mitochondrial ATP synthesis and affect various phosphorylation pathways. tandfonline.com More recent studies have confirmed that mitochondrial ATP synthase is a primary cellular target of this compound A, inhibiting the enzyme in human, bovine, and yeast systems at nanomolar concentrations. acs.orgresearchgate.net

By selectively inhibiting mitochondrial ATP synthase, this compound A can be used to study the role of this enzyme in various cellular processes, including energy metabolism, cell growth, and apoptosis. acs.orgresearchgate.net Leucinostatins have also been shown to affect the proliferation and viability of immune cells and inhibit insulin-like growth factor-I (IGF-I) expression in prostate stromal cells, highlighting their potential as probes for studying signaling pathways involved in cancer growth. researchgate.netnih.govnih.gov

The ability of leucinostatins to destabilize the inner mitochondrial membrane also makes them useful tools for investigating mitochondrial function and membrane dynamics. researchgate.net By using this compound analogues with varying activities and specificities, researchers can dissect the contributions of different cellular pathways to various biological phenomena.

Table 2: Examples of Cellular Pathways Investigated Using Leucinostatins

Cellular PathwayObserved Effect of this compoundRelevant this compound/Derivative
Mitochondrial ATP SynthesisInhibition at nanomolar concentrations. tandfonline.comacs.orgresearchgate.netThis compound A
Mitochondrial Membrane PotentialInduction of hyperpolarization at low concentrations, uncoupling at higher concentrations. acs.orgresearchgate.netThis compound A
Oxidative PhosphorylationInhibition in specific cancer cell lines. a-star.edu.sgThis compound
Protein Processing and SecretionInteraction with proteins involved in these pathways. nih.govThis compound-derived peptide
Insulin-like Growth Factor-I (IGF-I)Inhibition of expression in prostate stromal cells. researchgate.netnih.govThis compound A
mTORC1 signalingInhibition in specific breast cancer subtypes. nih.govLeucinostatins

Q & A

Advanced Research Question

  • MALDI-TOF-IMS : Directly visualizes this compound variants (e.g., this compound Z) on fungal growth media .
  • NMR and LC-HRMS : Resolve cyclic nonapeptide structures, including unusual residues like 2-methylalanine and N9-oxide modifications .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., Lefleuganan) to identify toxicity-reducing modifications while maintaining anti-parasitic IC50 values (e.g., 7.1 nM against T. cruzi) .

How is this compound’s anti-parasitic SAR analyzed to balance efficacy and toxicity?

Advanced Research Question

  • Derivative screening : Test this compound analogs for IC50 values against Trypanosoma spp. and compare cytotoxicity in mammalian cells .
  • Molecular docking : Model interactions with parasitic targets (e.g., T. cruzi membrane proteins) to prioritize analogs with improved binding .
  • Pharmacokinetic profiling : Assess metabolic stability and tissue distribution in preclinical models to optimize drug-like properties (e.g., logP ≤5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.